Ferrocenecarboxaldehyde
Overview
Description
Ferrocenecarboxaldehyde (FCA) is an organometallic compound that is widely used in scientific research and laboratory experiments. It is a colorless and odorless liquid that is composed of ferrocene, a cyclopentadienyl-based ligand, and aldehyde. FCA is a versatile compound that is used in various applications, such as organic synthesis, catalysis, and biochemistry. It is also used for its unique properties, such as its high reactivity, low toxicity, and its ability to act as a reducing agent.
Scientific Research Applications
1. Environmental Applications
Ferrocenecarboxaldehyde shows potential in environmental applications. Arshadi et al. (2013) report its use in removing methyl orange from aqueous solutions when heterogenized over nano-size SiO2–Al2O3 mixed-oxides. This study highlights its effectiveness as an adsorbent due to the active sites formed by Fe3+ ions at the surface of the nano-adsorbent, contributing to the spontaneous and endothermic nature of the adsorption process (Arshadi, Vahid, Salvacion, & Soleymanzadeh, 2013).
2. Catalysis
In catalysis, Zhang et al. (2018) describe how ferrocenecarboxaldehyde can be used to modify iron-based metal-organic frameworks (MOFs), enhancing their ability to activate Oxone for pollutant degradation in water. This modification provides more catalytic sites for Oxone activation, making it a promising catalyst for environmental applications (Zhang, Yang, Tong, & Lin, 2018).
3. Biosensors
Ferrocenecarboxaldehyde is also utilized in the development of biosensors. Yang et al. (2007) synthesized ferrocene-branched chitosan derivatives using ferrocenecarboxaldehyde, which demonstrated excellent redox activity and efficiency in immobilizing glucose oxidase (GOD) on electrodes. This development is significant for creating reagentless glucose biosensors (Yang, Zhou, & Sun, 2007).
4. Organometallic Chemistry
Ferrocenecarboxaldehyde plays a role in organometallic chemistry as well. García et al. (2007) developed a high-yielding route to synthesize racemic 2-substituted ferrocenecarboxaldehydes, providing a straightforward method for creating various ferrocene derivatives (García, Moyano, & Rosół, 2007).
5. DNA Research
In DNA research, Xu et al. (2000) used a ferrocenecarboxaldehyde labeled DNA probe to study DNA damage and protection. This innovative approach utilized the electrochemically active reagent for binding to DNA and enabled the detection of DNA damage and protection efficiency (Xu, Cai, He, & Fang, 2000).
properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWFKXVSWQSSAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocenecarboxaldehyde (8CI) | |
CAS RN |
12093-10-6 | |
Record name | Ferrocenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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